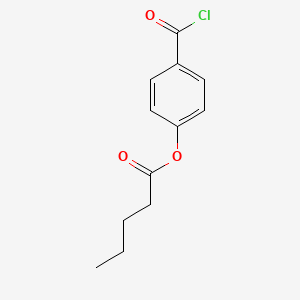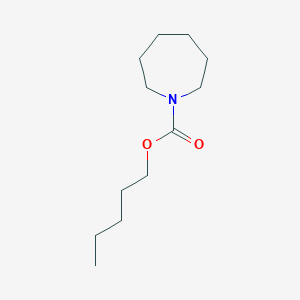
Mercury(1+);methyl(triphenyl)phosphanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mercury(1+);methyl(triphenyl)phosphanium is an organophosphorus compound with the molecular formula C19H18HgP++ It is a complex compound that includes a mercury ion coordinated with a methyl(triphenyl)phosphanium group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of mercury(1+);methyl(triphenyl)phosphanium typically involves the reaction of triphenylphosphine with a mercury salt. One common method is to react triphenylphosphine with methylmercury chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified through recrystallization or other suitable purification techniques .
Industrial Production Methods
Industrial production of this compound is less common due to the toxicity of mercury compounds and the specialized conditions required for their synthesis. when produced, it follows similar synthetic routes as in laboratory settings, with additional safety and environmental controls to handle mercury safely.
Analyse Des Réactions Chimiques
Types of Reactions
Mercury(1+);methyl(triphenyl)phosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) compounds.
Reduction: It can be reduced to elemental mercury under certain conditions.
Substitution: The methyl group can be substituted with other alkyl or aryl groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reducing Agents: Reducing agents such as sodium borohydride can be used.
Substitution Reagents: Alkyl halides and aryl halides are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields mercury(II) compounds, while substitution reactions can produce a variety of organophosphorus compounds .
Applications De Recherche Scientifique
Mercury(1+);methyl(triphenyl)phosphanium has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and other proteins.
Medicine: Research is ongoing into its potential use in medicinal chemistry, particularly in the development of new pharmaceuticals.
Industry: It has applications in the development of new materials and catalysts for industrial processes
Mécanisme D'action
The mechanism of action of mercury(1+);methyl(triphenyl)phosphanium involves its ability to form stable complexes with various substrates. The mercury ion acts as a Lewis acid, accepting electron pairs from donor atoms in the substrate. This interaction can lead to the formation of new chemical bonds and the stabilization of reactive intermediates. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a versatile reagent in synthetic chemistry .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyltriphenylphosphonium Bromide: This compound is similar in structure but contains a bromide ion instead of a mercury ion.
Methyltriphenylphosphonium Iodide: Similar to the bromide variant, but with an iodide ion.
Triphenylphosphine: A simpler compound that lacks the methyl group and mercury ion.
Uniqueness
Mercury(1+);methyl(triphenyl)phosphanium is unique due to the presence of the mercury ion, which imparts distinct chemical properties. The mercury ion’s ability to form stable complexes with various substrates makes this compound particularly useful in synthetic chemistry and catalysis .
Propriétés
Numéro CAS |
61113-43-7 |
|---|---|
Formule moléculaire |
C19H18HgP+2 |
Poids moléculaire |
477.9 g/mol |
Nom IUPAC |
mercury(1+);methyl(triphenyl)phosphanium |
InChI |
InChI=1S/C19H18P.Hg/c1-20(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19;/h2-16H,1H3;/q2*+1 |
Clé InChI |
NFQTWVLGEYUVOX-UHFFFAOYSA-N |
SMILES canonique |
C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Hg+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methanone, phenyl[1-(phenylmethyl)cyclopropyl]-](/img/structure/B14601551.png)







![2-([1,1'-Biphenyl]-4-yl)-4-methyl-3-phenylpyridine](/img/structure/B14601604.png)
![Dimethyl[bis(propanoyloxy)]stannane](/img/structure/B14601609.png)

![2-Bromo-4-[(butylamino)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14601616.png)
![N-[(3-Chlorophenyl)methyl]-1,3-dithietan-2-imine](/img/structure/B14601619.png)
![Dimethyl [(4-methylphenyl)methylidene]propanedioate](/img/structure/B14601625.png)
